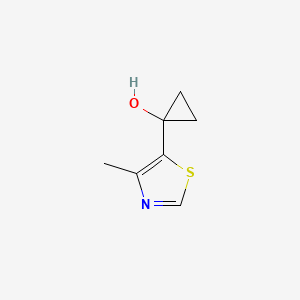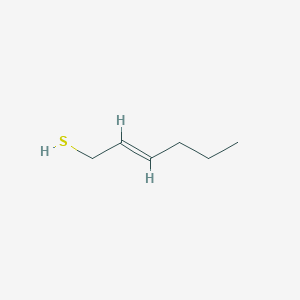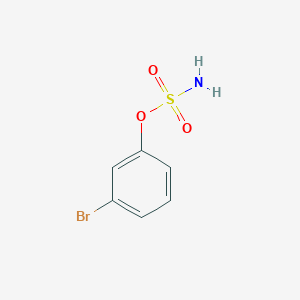
3-Bromophenyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromophenyl sulfamate is an organic compound with the molecular formula C6H6BrNO3S. It is a derivative of sulfamic acid, where the sulfamate group is attached to a brominated phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl sulfamate typically involves the reaction of 3-bromophenol with sulfamic acid or its derivatives. One common method is the direct sulfamation of 3-bromophenol using sulfamic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromophenyl sulfamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfamate group can be oxidized to form sulfonates or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-aminophenyl sulfamate, while a coupling reaction could produce a biaryl compound.
Aplicaciones Científicas De Investigación
3-Bromophenyl sulfamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those involving sulfonamide or sulfamate groups.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Bromophenyl sulfamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites. The sulfamate group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares a similar brominated phenyl structure but has a sulfonamide group instead of a sulfamate group.
Phenyl sulfamate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Bromobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfamate group.
Uniqueness: 3-Bromophenyl sulfamate is unique due to the presence of both a bromine atom and a sulfamate group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
136167-10-7 |
|---|---|
Fórmula molecular |
C6H6BrNO3S |
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
(3-bromophenyl) sulfamate |
InChI |
InChI=1S/C6H6BrNO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |
Clave InChI |
IYDVDVTYOHGCTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




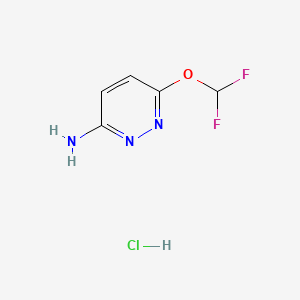
![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
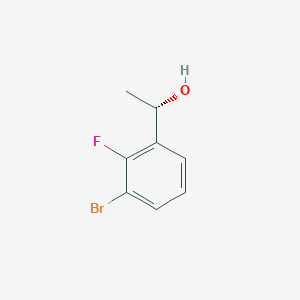

![(S)-2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B13591551.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide](/img/structure/B13591562.png)
